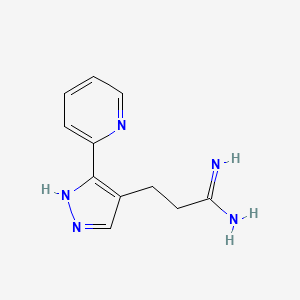

![molecular formula C12H15N3 B1482303 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098141-99-0](/img/structure/B1482303.png)

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Overview

Description

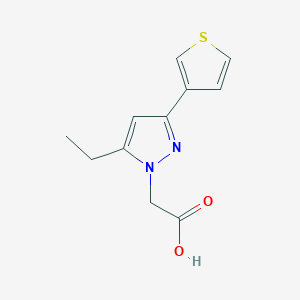

The compound “2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a prop-2-yn-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic core with various functional groups attached. The presence of the prop-2-yn-1-yl group indicates a triple bond, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The prop-2-yn-1-yl group, for example, could potentially undergo addition reactions due to the presence of the triple bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a triple bond in the prop-2-yn-1-yl group could affect the compound’s polarity and solubility .Scientific Research Applications

Organic Synthesis of Cyclopropanols

The cyclopropyl group present in the compound can be utilized in the synthesis of cyclopropanols, which are valuable intermediates in organic synthesis. The Kulinkovich Reaction, for instance, allows for the formation of cyclopropanols from esters and ethylmagnesium bromide . This reaction is pivotal in the construction of complex molecular architectures due to the high strain of the three-membered ring, which can be further manipulated in subsequent chemical transformations.

Suzuki-Miyaura Cross-Coupling

The propargyl moiety in the compound is a precursor for various cross-coupling reactions. One notable application is in the Suzuki-Miyaura cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds . This reaction is widely used in the pharmaceutical industry for the synthesis of various drug molecules, as it allows for the coupling of a broad range of organoboron compounds with aryl or vinyl halides.

Synthesis of Propargyl Compounds

Propargyl compounds have significant applications in medicinal chemistry due to their biological activity. The prop-2-yn-1-yl group in the compound can be involved in the synthesis of various propargyl derivatives, which have been studied for their cytotoxic activity against different cancer cell lines . These compounds can serve as potential leads for the development of new anticancer drugs.

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions, which are essential in the field of aromatic chemistry. This type of reaction allows for the functionalization of aromatic rings, which is a fundamental step in the synthesis of many aromatic compounds used in dyes, polymers, and pharmaceuticals .

Inverse-Electron-Demand Diels-Alder Reaction

The compound’s structure is conducive to participating in inverse-electron-demand Diels-Alder reactions. This reaction is a powerful tool in organic chemistry for constructing six-membered rings with high stereocontrol . It is particularly useful in the synthesis of natural products and complex molecular frameworks.

Stereoselective Aldol Reactions

Aldol reactions are one of the most powerful methods for forming carbon-carbon bonds, leading to the synthesis of alcohols and ketones. The compound can be used in stereoselective aldol reactions, which are crucial for constructing chiral centers in molecules . This application is highly relevant in the synthesis of bioactive molecules and pharmaceuticals, where the stereochemistry of the molecule can significantly affect its biological activity.

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its synthesis and characterization would be a significant first step, followed by studies to determine its physical properties, reactivity, and potential biological activity .

properties

IUPAC Name |

2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWEVKUNRXUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN2C(=CC(=N2)C3CC3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

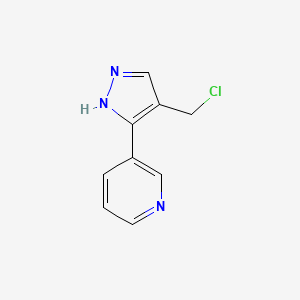

![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)

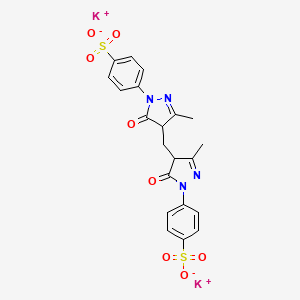

![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)